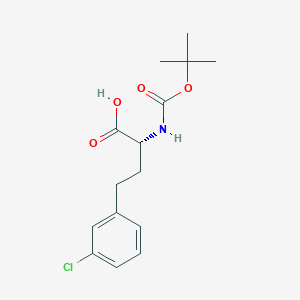

(R)-3-Chloro-a-(Boc-amino)benzenebutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-3-Chloro-a-(Boc-amino)benzenebutanoic acid is a complex organic compound characterized by its molecular formula C15H20ClNO4. This compound features a benzene ring substituted with a chloro group at the 3-position and a Boc-protected amino group attached to the alpha-position of a butanoic acid chain. The presence of the Boc (tert-butoxycarbonyl) protecting group makes it a valuable intermediate in organic synthesis, particularly in the preparation of peptides and other bioactive molecules.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with (R)-3-chlorobenzoic acid as the starting material.

Protection of Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide.

Chain Extension: The carboxylic acid group is then extended to form the butanoic acid chain through a series of reactions, including esterification and subsequent reduction steps.

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and real-time monitoring helps maintain consistent quality.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the chloro group, often using nucleophiles like sodium azide or potassium iodide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Substitution: Sodium azide (NaN3) in a polar aprotic solvent.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Azides or iodides.

科学的研究の応用

Medicinal Chemistry

(R)-3-Chloro-a-(Boc-amino)benzenebutanoic acid serves as a significant intermediate in the synthesis of various pharmaceutical compounds. Its structural features make it a valuable building block for developing bioactive molecules.

1.1. Synthesis of Anticancer Agents

One notable application is in the synthesis of 4-aminoquinazoline derivatives, which have been shown to inhibit the activity of the Epidermal Growth Factor Receptor (EGFR) and HER2, both of which are critical targets in cancer therapy. These compounds can be used to treat various cancers, including breast and lung cancer .

Case Study : A study demonstrated that derivatives synthesized from this compound exhibited potent inhibitory effects on tumor growth in vitro and in vivo models, indicating its potential as a precursor for anticancer drugs .

Organic Synthesis

The compound is also utilized in organic synthesis due to its ability to undergo various chemical transformations.

2.1. Peptide Synthesis

This compound can be employed as a protected amino acid in peptide synthesis. The Boc (tert-butoxycarbonyl) group provides a stable protecting group that can be removed under mild conditions, allowing for the selective formation of peptide bonds without affecting other functional groups.

Data Table: Comparison of Protecting Groups in Peptide Synthesis

| Protecting Group | Stability | Deprotection Conditions | Application |

|---|---|---|---|

| Boc | High | Acidic conditions | General use in peptide synthesis |

| Fmoc | Moderate | Basic conditions | Commonly used for solid-phase synthesis |

| Cbz | Low | Hydrogenation | Used for selective deprotection |

Biological Research

The compound's structural properties also make it suitable for biological studies, particularly in the exploration of receptor interactions.

3.1. GPR40 Receptor Studies

Recent research has explored the role of this compound as a GPR40 receptor function regulator, which is significant for insulin secretion and glucose metabolism. This receptor is a target for developing treatments for type 2 diabetes mellitus.

Case Study : In vitro studies showed that compounds derived from this compound modulate GPR40 activity, enhancing insulin secretion in response to glucose levels .

作用機序

The mechanism by which (R)-3-Chloro-a-(Boc-amino)benzenebutanoic acid exerts its effects depends on its specific application. In peptide synthesis, the Boc-protected amino group is crucial for selective reactions, allowing for the stepwise construction of peptide chains. The compound interacts with enzymes and receptors, modulating biological processes.

Molecular Targets and Pathways:

Enzymes: Inhibits specific enzymes involved in metabolic pathways.

Receptors: Binds to receptors, altering signal transduction pathways.

類似化合物との比較

(R)-3-Chloro-a-(Boc-amino)benzenebutanoic acid is unique due to its specific structural features and functional groups. Similar compounds include:

(S)-3-Chloro-a-(Boc-amino)benzenebutanoic acid: The enantiomer, differing only in the stereochemistry at the chiral center.

3-Chloro-a-(Boc-amino)benzeneacetic acid: A structurally similar compound with a shorter carbon chain.

3-Chloro-a-(Boc-amino)benzenebutyric acid: A variant with a different carboxylic acid derivative.

These compounds share similarities in their core structure but differ in their functional groups and applications, highlighting the uniqueness of this compound.

生物活性

(R)-3-Chloro-α-(Boc-amino)benzenebutanoic acid (CAS Number: 51871-62-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

(R)-3-Chloro-α-(Boc-amino)benzenebutanoic acid is a derivative of phenylalanine and features a chloro group and a Boc (tert-butyloxycarbonyl) amino group. The molecular formula is C15H21ClN2O4 with a molecular weight of approximately 320.79 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Density | 1.139 g/cm³ |

| Melting Point | 100-104 °C |

| Boiling Point | 444.8 ± 38.0 °C at 760 mmHg |

1. Anti-Biofilm Activity

Research indicates that compounds similar to (R)-3-Chloro-α-(Boc-amino)benzenebutanoic acid exhibit varying effects on biofilm formation by bacterial strains. For example, certain derivatives demonstrated both stimulatory and inhibitory effects on biofilm formation depending on concentration, illustrating a dose-dependent response known as hormesis .

In one study, the maximum inhibitory effect was observed at concentrations as low as 10−4M, where biofilm formation was reduced to 5.78% compared to control conditions . This suggests potential applications in preventing biofilm-related infections.

2. Cytotoxicity and Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. For instance, select derivatives showed significant cytotoxicity against cervical carcinoma (M-HeLa) and breast adenocarcinoma (MCF-7) cells, with IC50 values comparable to established chemotherapeutics like Doxorubicin .

The following table summarizes the IC50 values for selected compounds:

| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Compound 3b | M-HeLa | 14.7 | SI > 1 |

| Compound 3c | MCF-7 | 12.7 | SI > 1 |

This selectivity indicates that these compounds may preferentially target cancer cells over normal cells, which is crucial for minimizing side effects in therapeutic applications.

3. Induction of Apoptosis

Further investigations into the mechanism of action revealed that certain derivatives induce apoptosis in cancer cells. For example, compound 3f was shown to cause early and late apoptosis in M-HeLa cells at concentrations corresponding to its IC50 value . The apoptotic effects were significantly higher than those induced by control treatments.

Case Studies

Case Study: Efficacy Against Glioblastoma

A study focused on the efficacy of (R)-3-Chloro-α-(Boc-amino)benzenebutanoic acid derivatives against glioblastoma cell lines highlighted their potential as therapeutic agents. The compounds exhibited selective cytotoxicity with IC50 values indicating effective inhibition of tumor growth .

Case Study: Antimicrobial Properties

Another investigation into the antimicrobial properties of related compounds demonstrated effectiveness against various strains of bacteria, including MRSA and vancomycin-resistant Enterococcus faecalis. These findings suggest that (R)-3-Chloro-α-(Boc-amino)benzenebutanoic acid could be developed into an antimicrobial agent .

特性

IUPAC Name |

(2R)-4-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-12(13(18)19)8-7-10-5-4-6-11(16)9-10/h4-6,9,12H,7-8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGFFGTSHJOANJT-GFCCVEGCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC1=CC(=CC=C1)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC1=CC(=CC=C1)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。